molecular formula C17H21N5O2 B11793600 1-(6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine

1-(6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine

Cat. No.: B11793600
M. Wt: 327.4 g/mol
InChI Key: QHUXVEQZKLGVDO-UHFFFAOYSA-N
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Description

1-(6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the triazolo and pyridazine rings in its structure makes it a unique molecule with significant pharmacological potential.

Preparation Methods

The synthesis of 1-(6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the triazolo ring followed by the construction of the pyridazine ring. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions such as temperature and pH are crucial for determining the reaction pathway and yield.

    Major Products: The products formed depend on the type of reaction and the reagents used. .

Scientific Research Applications

1-(6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 1-(6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine include other triazolopyridazines and triazolothiadiazines. These compounds share structural similarities but may differ in their biological activities and applications. For instance:

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H21N5O2

Molecular Weight

327.4 g/mol

IUPAC Name

1-[6-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-2-methylpropan-1-amine

InChI

InChI=1S/C17H21N5O2/c1-10(2)16(18)17-20-19-15-8-6-12(21-22(15)17)11-5-7-13(23-3)14(9-11)24-4/h5-10,16H,18H2,1-4H3

InChI Key

QHUXVEQZKLGVDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=NN=C2N1N=C(C=C2)C3=CC(=C(C=C3)OC)OC)N

Origin of Product

United States

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